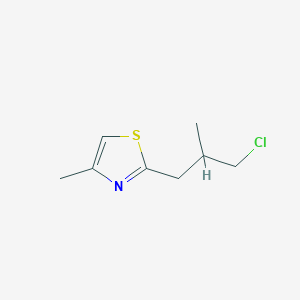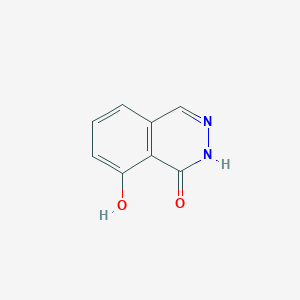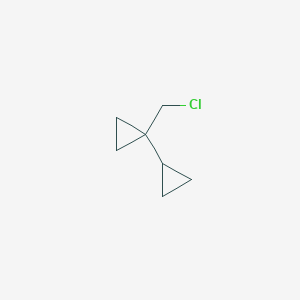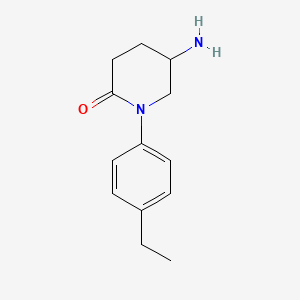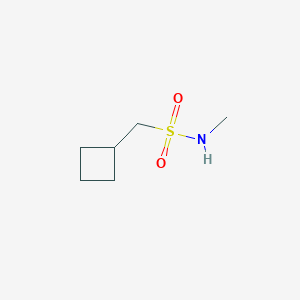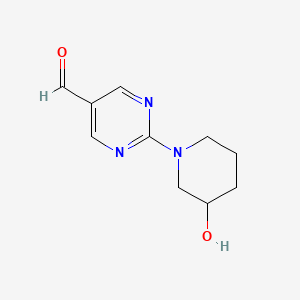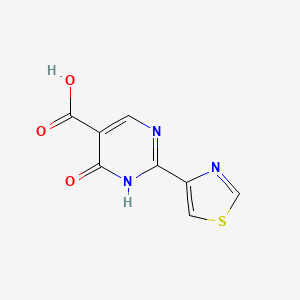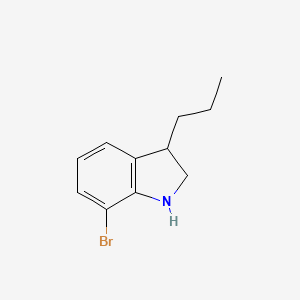
7-Bromo-3-propyl-2,3-dihydro-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-3-propyl-2,3-dihydro-1H-indole: is a chemical compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The indole nucleus is a common structural motif in many natural products and pharmaceuticals, making it a significant target for synthetic chemists .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-3-propyl-2,3-dihydro-1H-indole typically involves the bromination of 3-propyl-2,3-dihydro-1H-indole. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using automated systems to control temperature, pressure, and reagent addition. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives such as 7-bromo-3-propylindole-2,3-dione.
Reduction: Reduced forms such as 7-bromo-3-propylindoline.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in the synthesis of more complex indole derivatives. It serves as a precursor for various chemical transformations and functionalizations .
Biology: Indole derivatives, including 7-Bromo-3-propyl-2,3-dihydro-1H-indole, have shown potential in biological studies due to their ability to interact with biological targets. They are investigated for their antimicrobial, antiviral, and anticancer properties .
Medicine: The compound is explored for its potential therapeutic applications. Indole derivatives are known to exhibit a wide range of pharmacological activities, making them candidates for drug development .
Industry: In the industrial sector, the compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique structure allows for the development of materials with specific properties .
Mecanismo De Acción
The mechanism of action of 7-Bromo-3-propyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets. The indole nucleus can bind to various receptors and enzymes, modulating their activity. The bromine atom may enhance the compound’s binding affinity and selectivity towards certain targets. The exact pathways and molecular targets depend on the specific biological context and the nature of the interactions .
Comparación Con Compuestos Similares
- 7-Bromo-1H-indole
- 7-Bromo-2,3-dihydro-1H-indole hydrochloride
- 3-(2-Bromoethyl)indole
Comparison: 7-Bromo-3-propyl-2,3-dihydro-1H-indole is unique due to the presence of the propyl group at the 3-position, which can influence its chemical reactivity and biological activity. Compared to other brominated indole derivatives, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable scaffold for drug discovery and development .
Propiedades
Fórmula molecular |
C11H14BrN |
|---|---|
Peso molecular |
240.14 g/mol |
Nombre IUPAC |
7-bromo-3-propyl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C11H14BrN/c1-2-4-8-7-13-11-9(8)5-3-6-10(11)12/h3,5-6,8,13H,2,4,7H2,1H3 |
Clave InChI |
CGJZSYPJLZZPPC-UHFFFAOYSA-N |
SMILES canónico |
CCCC1CNC2=C1C=CC=C2Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(1Z)-N-Cyclopentyl-1-{1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanimine](/img/structure/B13201838.png)
![[(Azetidin-2-yl)methyl]diethylamine](/img/structure/B13201846.png)
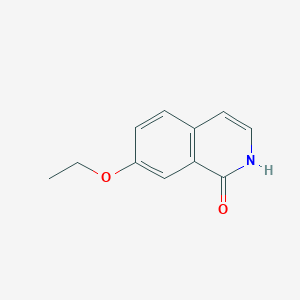
![2-[Butyl(methyl)amino]cyclobutan-1-ol](/img/structure/B13201859.png)
